Derivative Potency Advantage Over Fosthiazate in Nematicidal Activity Against Caenorhabditis elegans
Derivatives of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine demonstrate superior nematicidal potency compared to the commercial nematicide fosthiazate. In a study evaluating 22 oxadiazole thioether derivatives, five compounds containing this core scaffold achieved LC50 values ranging from 34.94 to 52.87 mg/L against Caenorhabditis elegans, all surpassing fosthiazate's LC50 of 79.28 mg/L [1]. In a separate study of 32 amino acid-containing derivatives, compound 10 achieved an LC50 of 40.31 mg/L, representing a 1.8-fold potency improvement over fosthiazate's 73.26 mg/L in the same assay [2].
| Evidence Dimension | In vitro nematicidal activity (LC50) |
|---|---|
| Target Compound Data | Derivative 6m LC50 = 34.94 mg/L; Derivative 6t LC50 = 37.62 mg/L; Derivative 10 LC50 = 40.31 mg/L |
| Comparator Or Baseline | Fosthiazate: LC50 = 79.28 mg/L (2024 study); LC50 = 73.26 mg/L (2025 study) |
| Quantified Difference | Derivative 6m shows 2.3-fold greater potency; derivative 10 shows 1.8-fold greater potency |
| Conditions | In vitro C. elegans (second-stage juvenile) toxicity assay; 100 mg/L screening followed by LC50 determination |
Why This Matters
These quantitative superiority metrics directly support procurement decisions for agrochemical discovery programs targeting parasitic nematode control, where core scaffold selection determines derivative potency.
- [1] Guo Q, Huang S, Zhao W, Zhao W, Yan Y, Wang J, Xu Z. Design, Synthesis and Nematicidal and Fungicidal Activities of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Oxadiazole Thioether Derivatives. Chin J Org Chem. 2024;44(5):1620-1629. doi:10.6023/cjoc202311024. View Source
- [2] Lu Y, Wu K, Yan Y, Xu Z. Design, synthesis, nematicidal and fungicidal activities of imidazo[1,2-a]pyridine derivatives containing amino acids. SSRN Preprint. Posted 28 Aug 2025. doi:10.2139/ssrn.5413995. View Source
